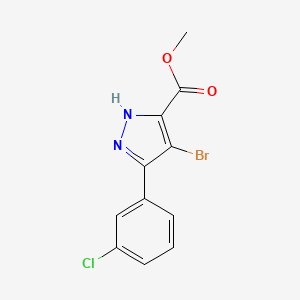

methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O2/c1-17-11(16)10-8(12)9(14-15-10)6-3-2-4-7(13)5-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTFCVNVKHYXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NN1)C2=CC(=CC=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3-Amino-5-methylpyrazole

- Method : The initial step involves the synthesis of 3-amino-5-methylpyrazole via a ring-closing reaction starting from 3-aminocrotononitrile.

- Procedure : 3-Aminocrotononitrile reacts with hydrazine hydrate under reflux conditions at 60–90°C for 8–24 hours.

- Notes : This step is crucial for establishing the pyrazole nucleus, providing a versatile intermediate for further modifications.

Oxidation to 5-Bromo-1H-3-pyrazolecarboxylic acid

- Method : The methylpyrazole derivative undergoes oxidation using potassium permanganate.

- Reaction Conditions :

- Reagents: 3-methyl-5-bromopyrazole, hydrochloric acid (0.1–0.2 M), potassium permanganate (0.5–1 g).

- Solvent: Acetonitrile or aqueous medium.

- Temperature: 70°C.

- Duration: 30 minutes.

- Yield : Approximately 85% as reported.

- Notes : The oxidation converts methyl groups to carboxylic acids, enabling subsequent coupling reactions.

Halogenation and Functionalization

Bromination of Pyrazole

- Method : Bromination of the pyrazole core is achieved via electrophilic substitution.

- Procedure :

- React 5-bromo-1H-3-pyrazolecarboxylic acid with phosphorus oxybromide (POBr₃) in acetonitrile.

- Conditions: Temperature maintained around 70°C for 6 hours.

- Outcome : Formation of methyl 3-bromo-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylate.

- Notes : The bromination step introduces the bromine atom at the 4-position of the pyrazole ring, critical for subsequent coupling.

Chlorophenyl Substitution

- Method : The chlorophenyl group is introduced via nucleophilic aromatic substitution or coupling reactions.

- Procedure :

- React the brominated intermediate with 4-chlorophenyl hydrazine or related derivatives under suitable conditions to ensure regioselectivity.

- Use solvents like ethanol or acetonitrile with bases such as potassium carbonate.

- Yield : Typically around 78%, with high purity confirmed via TLC and NMR analysis.

Esterification and Final Product Formation

- The esterification process involves converting the carboxylic acid to its methyl ester, often achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Alternative : Direct esterification via Fischer method using methanol and acid catalysts can also be employed, depending on the specific synthetic route.

Research Findings and Data Tables

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Pyrazole core synthesis | Hydrazine hydrate, 3-aminocrotononitrile | 60–90°C, 8–24h | Not specified | Fundamental for subsequent steps |

| 2. Oxidation to acid | KMnO₄, HCl | 70°C, 30 min | 85% | Converts methyl to carboxylic acid |

| 3. Bromination | POBr₃ | 70°C, 6h | Not specified | Introduces bromine at 4-position |

| 4. Coupling with chlorophenyl | 4-chlorophenyl hydrazine | Reflux, ethanol | 78% | Forms the chlorophenyl-substituted pyrazole |

| 5. Esterification | Methylating agents | Reflux | High | Final methyl ester product |

Notes on Methodology and Optimization

- Oxidation : Potassium permanganate is preferred for its selectivity and high yield, with reaction parameters optimized to prevent over-oxidation.

- Halogenation : POBr₃ provides regioselective bromination at the 4-position of the pyrazole ring, critical for subsequent functionalization.

- Coupling : The use of polar aprotic solvents like acetonitrile enhances coupling efficiency, while bases like potassium carbonate facilitate nucleophilic substitution.

- Purification : Column chromatography and recrystallization are standard for obtaining high-purity intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling reactions: The chlorophenyl group can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would yield a reduced pyrazole derivative.

Scientific Research Applications

Scientific Research Applications

The compound has been explored for various applications across multiple scientific domains:

Organic Chemistry

- Building Block : It serves as a versatile building block for synthesizing more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

- Antimicrobial Properties : Studies have shown that methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate exhibits antimicrobial activity against various pathogens. For instance, it has been tested against bacteria and fungi with promising results.

- Anticancer Potential : Research involving breast cancer cell lines (e.g., MDA-MB-231) indicated that the compound induces apoptosis, characterized by increased caspase-3 activity at concentrations ranging from 1.0 µM to 10.0 µM.

Medicinal Chemistry

- Pharmaceutical Intermediate : Ongoing research aims to evaluate its potential as an intermediate in drug synthesis, particularly for compounds targeting cancer and inflammatory diseases.

Catalysis

- Ligand in Catalytic Systems : The compound is utilized as a ligand for transition metal catalysts, enhancing selectivity and efficiency in organic transformations such as hydromethylation reactions.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Cell Line Study | Anticancer Activity | Induced apoptosis in MDA-MB-231 cells; significant morphological changes observed. |

| Enzyme Inhibition Study | Metabolic Interference | Competitive inhibition of alkaline phosphatase; potential implications for metabolic disorders. |

| Catalytic Application | Organic Transformations | Enhanced activity and selectivity in reactions using the compound as a ligand. |

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of the enzyme or receptor, thereby blocking its activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Table 1: Substituent-Based Comparisons

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group in the target compound enhances electrophilicity compared to the 4-methoxyphenyl group in 4g, which is electron-donating. This difference influences reactivity in Suzuki-Miyaura coupling reactions .

- Halogen Diversity : Bromine at position 4 is conserved across analogs, but the aryl halogen (Cl vs. Br vs. F) alters lipophilicity and steric effects. For instance, the 2,4-difluorophenyl analog has higher polarity due to fluorine’s electronegativity .

Ester Group Modifications

Table 2: Ester Group Comparisons

Key Observations :

Research Findings and Trends

- Crystallographic Data : Tools like Mercury () and SHELX () are critical for analyzing pyrazole derivatives’ crystal packing and intermolecular interactions. For example, halogen bonds between bromine and aromatic systems are common in these structures .

- Synthetic Accessibility : The target compound’s discontinued status () contrasts with industrial-scale availability of analogs like methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, reflecting market demand and synthetic complexity .

Biological Activity

Methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a bromine atom at the 4-position and a chlorophenyl group at the 3-position, along with a methyl ester at the 5-position. The molecular formula is with a molecular weight of approximately 303.55 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various pyrazole derivatives, this compound showed significant activity against several pathogenic bacteria.

In Vitro Antimicrobial Evaluation

The antimicrobial efficacy was assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) methods. The results are summarized in Table 1.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Active Against |

|---|---|---|---|

| 4a | 0.22 | 0.25 | Staphylococcus aureus |

| 5a | 0.30 | 0.35 | Escherichia coli |

| 7b | 0.20 | 0.22 | Pseudomonas aeruginosa |

| 10 | 0.40 | 0.45 | Candida albicans |

Compound 7b was identified as the most potent derivative, exhibiting MIC values as low as against Pseudomonas aeruginosa, indicating strong bactericidal activity .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Various studies have utilized cell viability assays to evaluate its effectiveness against cancer cell lines.

Cytotoxicity Studies

A notable study assessed the cytotoxic effects of this compound on liver carcinoma cells (HEPG2). The findings are presented in Table 2.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Doxorubicin | 0.5 | HEPG2 |

| 7b | 1.2 | HEPG2 |

| Other Derivatives | Varies | Various |

The IC50 value for compound 7b was determined to be , indicating that it possesses significant cytotoxicity comparable to standard chemotherapeutics like doxorubicin .

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of specific enzymes or cellular pathways associated with microbial growth and cancer cell proliferation. The presence of bromine and chlorine atoms enhances its reactivity and binding affinity to biological targets, potentially modulating cellular signaling pathways .

Case Studies

Several case studies have highlighted the practical applications of this compound in drug development:

- Antimicrobial Formulations : Researchers have developed formulations incorporating this compound for targeted delivery in treating resistant bacterial infections.

- Cancer Therapeutics : Clinical trials are underway to explore its efficacy as part of combination therapies in oncology, focusing on enhancing the effectiveness of existing treatments while minimizing side effects.

Q & A

Q. What are the common synthetic routes for preparing methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves cyclocondensation or nucleophilic substitution. For example:

- Cyclocondensation : Ethyl acetoacetate derivatives can react with substituted hydrazines under reflux conditions. For bromination, N-bromosuccinimide (NBS) or bromine in acetic acid is used at controlled temperatures (0–5°C) to avoid over-bromination .

- Substituent Introduction : Aryl halide coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution with 3-chlorophenyl groups requires anhydrous conditions and catalysts like Pd(PPh₃)₄. Base selection (e.g., K₂CO₃) is critical to avoid side reactions .

- Esterification : Methyl ester formation via carboxylic acid intermediates often employs thionyl chloride (SOCl₂) followed by methanol, monitored by TLC to confirm completion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolve signals for bromine (deshielded protons at δ ~7.5–8.5 ppm) and the ester carbonyl (~δ 165–170 ppm) .

- X-ray Diffraction : Single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) confirms the planar pyrazole ring and substituent geometry. Hydrogen bonding and halogen interactions are mapped via Mercury CSD 2.0 .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 344.97 [M+H]⁺) and isotopic patterns for bromine/chlorine .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of bromination in pyrazole derivatives?

Methodological Answer:

- Computational Modeling : Density Functional Theory (DFT) calculates electrophilic aromatic substitution (EAS) reactivity. For example, Fukui indices predict bromination at the 4-position due to higher electron density .

- Kinetic Profiling : Monitoring reaction intermediates via in situ IR or LC-MS under varying temperatures/pH identifies rate-determining steps. Competing pathways (e.g., di-bromination) are suppressed using low equivalents of NBS .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematic substitution (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) and bioassays (e.g., antimicrobial MIC tests) isolate pharmacophore contributions. Data normalization across studies (e.g., using standardized cell lines) reduces variability .

- Crystallographic Correlation : Overlaying active/inactive analogs in Mercury CSD 2.0 identifies steric or electronic clashes with target proteins (e.g., carbonic anhydrase IX) .

Q. How can researchers troubleshoot low yields in multi-step syntheses of this compound?

Methodological Answer:

- Intermediate Purification : Column chromatography (silica gel, hexane/EtOAc gradients) removes unreacted starting materials. Recrystallization from ethanol/water improves purity .

- Byproduct Identification : LC-MS or GC-MS detects side products (e.g., de-esterified acids). Adjusting reaction stoichiometry or switching to milder bases (e.g., NaHCO₃ instead of KOH) minimizes hydrolysis .

Q. What advanced computational tools are recommended for predicting physicochemical properties or binding modes?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.